molecular formula C17H14BrN3O3 B7691823 2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

Cat. No.: B7691823
M. Wt: 388.2 g/mol
InChI Key: SWIXGNPXVHDUME-UHFFFAOYSA-N
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Description

2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Bromination: The bromine atom can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the benzamide by reacting the brominated intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the oxadiazole ring and methoxyphenyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(3-methoxyphenyl)benzamide: This compound shares the bromine and methoxyphenyl groups but lacks the oxadiazole ring.

    2-bromo-N-(2-hydroxy-5-methylphenyl)benzamide: Similar structure with a hydroxy and methyl group instead of the methoxyphenyl and oxadiazole groups.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Contains dimethylphenyl instead of methoxyphenyl and oxadiazole groups.

Uniqueness

The presence of the oxadiazole ring in 2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide distinguishes it from other similar compounds. This ring can impart unique chemical and biological properties, such as increased stability, specific binding interactions, and potential biological activity.

Properties

IUPAC Name

2-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-23-14-9-5-3-7-12(14)16-20-15(24-21-16)10-19-17(22)11-6-2-4-8-13(11)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIXGNPXVHDUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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